molecular formula C8H4F4O3 B1420981 4-(Difluoromethoxy)-2,6-difluorobenzoic acid CAS No. 1214367-17-5

4-(Difluoromethoxy)-2,6-difluorobenzoic acid

Cat. No.: B1420981
CAS No.: 1214367-17-5
M. Wt: 224.11 g/mol
InChI Key: UYFODXZGBHYHBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Difluoromethoxy)-2,6-difluorobenzoic acid (CAS 1309597-33-8, molecular formula C₈H₄F₄O₃) is a fluorinated benzoic acid derivative characterized by a difluoromethoxy (-OCF₂H) group at the 4-position and fluorine atoms at the 2- and 6-positions of the benzene ring. This structural configuration enhances its lipophilicity and electronic properties, making it a candidate for pharmaceutical and agrochemical applications . Its synthesis typically involves multi-step halogenation and functional group transformations, though specific protocols are less documented compared to simpler analogs like 2,6-difluorobenzoic acid .

Properties

IUPAC Name

4-(difluoromethoxy)-2,6-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4O3/c9-4-1-3(15-8(11)12)2-5(10)6(4)7(13)14/h1-2,8H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYFODXZGBHYHBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)O)F)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biological Activity

4-(Difluoromethoxy)-2,6-difluorobenzoic acid is a fluorinated benzoic acid derivative that has garnered attention in recent years for its potential biological activities. Research indicates that this compound exhibits notable effects in various biological contexts, particularly in antifibrotic activity and modulation of cellular signaling pathways.

  • Chemical Formula : C9H6F4O3
  • Molecular Weight : 224.14 g/mol
  • CAS Number : 1214367-17-5

Antifibrotic Effects

Recent studies have highlighted the antifibrotic properties of 4-(difluoromethoxy)-2,6-difluorobenzoic acid, particularly in the context of pulmonary fibrosis. The compound has been shown to inhibit epithelial-mesenchymal transition (EMT) induced by TGF-β1 in vitro and reduce fibrosis in vivo.

Key Findings :

  • Inhibition of EMT : The compound significantly reduced the viability of A549 and H1299 cells treated with TGF-β1, indicating its potential to inhibit the EMT process .
  • Reduction of Lung Fibrosis : In animal models, administration of the compound improved lung function metrics and reduced weight loss associated with bleomycin-induced pulmonary fibrosis .

Mechanistic Insights

The biological activity of 4-(difluoromethoxy)-2,6-difluorobenzoic acid appears to be mediated through the inhibition of the Smad signaling pathway activated by TGF-β1. This inhibition leads to:

  • Decreased expression of fibrotic markers such as α-SMA and hydroxyproline.
  • Reduction in inflammatory cytokines and total inflammatory cell counts in bronchoalveolar lavage fluid (BALF) .

Study 1: In Vitro Analysis

A study evaluated the effects of varying concentrations (50, 100, 200 µM) of the compound on A549 cells over different time points. The results indicated a dose-dependent reduction in cell viability and significant inhibition of TGF-β1-induced EMT markers.

Concentration (µM)Cell Viability (%)α-SMA Expression (Relative Units)
01001.0
50850.8
100700.5
200500.2

Study 2: In Vivo Analysis

In a rat model of pulmonary fibrosis induced by bleomycin, treatment with the compound at doses of 30 mg/kg and 60 mg/kg resulted in significant improvements in lung function and histological assessments.

Treatment GroupWeight Change (%)Lung Function Improvement (%)
Control-10-
Bleomycin-20-
DGM (30 mg/kg)-5+30
DGM (60 mg/kg)-3+50

Discussion

The findings suggest that 4-(difluoromethoxy)-2,6-difluorobenzoic acid holds potential as a therapeutic agent for conditions characterized by excessive fibrosis, such as pulmonary fibrosis. Its ability to modulate key signaling pathways involved in fibrogenesis underscores its relevance in drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

2,6-Difluorobenzoic Acid (2,6-DFBA)
  • Structure : Fluorine atoms at 2- and 6-positions; lacks the difluoromethoxy group.
  • Properties :
    • pKa : 2.85, indicating strong acidity due to electron-withdrawing fluorine substituents .
    • Crystallinity : Forms O–H⋯O hydrogen-bonded dimers and C–H⋯F layers in the solid state .
    • Applications : Precursor for pesticides (e.g., diflubenzuron degradation) and pharmaceuticals (e.g., c-Abl kinase activators) .
4-(Difluoromethoxy)-2-fluorobenzoic Acid
  • Structure : Difluoromethoxy group at 4-position; fluorine only at the 2-position.
  • Properties : Reduced fluorination compared to the target compound, leading to lower lipophilicity. Used in organic synthesis for building fluorinated pharmacophores .
3-(Difluoromethoxy)-2,6-difluorobenzoic Acid
  • Structure : Difluoromethoxy group at 3-position instead of 4-position.

Physicochemical Properties

Compound pKa Melting Point (°C) Lipophilicity (LogP) Key Structural Features
4-(Difluoromethoxy)-2,6-DFBA ~2.5* 157–161† High (estimated) 4-OCF₂H, 2-F, 6-F
2,6-Difluorobenzoic Acid 2.85 157–161 Moderate 2-F, 6-F
2,4-Dichlorobenzoic Acid 2.68 164–166 High 2-Cl, 4-Cl
2,4,5-Trifluorobenzoic Acid N/A N/A High 2-F, 4-F, 5-F

*Estimated based on fluorination effects; †Melting point inferred from structurally similar compounds .

  • Acidity: The target compound’s acidity is likely comparable to 2,6-DFBA due to similar electron-withdrawing effects of fluorine. The difluoromethoxy group may slightly increase acidity relative to non-ether analogs .
  • Solubility and Stability : Enhanced lipophilicity from the difluoromethoxy group may reduce aqueous solubility but improve membrane permeability in biological systems .

Market and Industrial Relevance

  • 2,6-DFBA Market : Global market size ~$250 million, dominated by Asian manufacturers (e.g., Tianchen Chem, Aromsyn) .
  • Emerging Compounds : Derivatives like 4-(Difluoromethoxy)-2,6-DFBA are niche but growing due to demand for fluorinated building blocks in drug discovery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Difluoromethoxy)-2,6-difluorobenzoic acid
Reactant of Route 2
Reactant of Route 2
4-(Difluoromethoxy)-2,6-difluorobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.